molecular formula C15H18N2O3 B14438336 Methyl alpha-acetamido-1-methyl-3-indolepropionate CAS No. 73816-51-0

Methyl alpha-acetamido-1-methyl-3-indolepropionate

Cat. No.: B14438336
CAS No.: 73816-51-0
M. Wt: 274.31 g/mol
InChI Key: HXUDOEOOKOEWJJ-UHFFFAOYSA-N
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Description

Methyl alpha-acetamido-1-methyl-3-indolepropionate is a synthetic compound belonging to the indole family. Indoles are significant heterocyclic systems found in various natural products and drugs. This compound is characterized by its unique structure, which includes an indole ring substituted with an acetamido group and a methyl ester. The presence of these functional groups imparts distinct chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl alpha-acetamido-1-methyl-3-indolepropionate typically involves the Fischer indole synthesis, which is a well-known method for constructing indole derivatives. The process begins with the reaction of phenylhydrazine with an appropriate ketone or aldehyde in the presence of an acid catalyst, such as methanesulfonic acid, under reflux conditions. The resulting intermediate undergoes cyclization to form the indole ring.

Industrial Production Methods: Industrial production of this compound may involve optimizing the Fischer indole synthesis for large-scale operations. This includes using continuous flow reactors to enhance reaction efficiency and yield. Additionally, the use of green chemistry principles, such as solvent recycling and minimizing waste, can be incorporated to make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions: Methyl alpha-acetamido-1-methyl-3-indolepropionate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride to convert carbonyl groups to alcohols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under mild conditions.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted indole derivatives with varied functional groups.

Scientific Research Applications

Methyl alpha-acetamido-1-methyl-3-indolepropionate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl alpha-acetamido-1-methyl-3-indolepropionate involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and other proteins involved in cellular signaling pathways.

    Pathways Involved: It can modulate pathways related to cell growth, apoptosis, and immune response. .

Comparison with Similar Compounds

    Indole-3-acetic acid: A naturally occurring plant hormone involved in growth and development.

    Methyl indole-3-acetate: A methyl ester derivative of indole-3-acetic acid with similar biological activity.

    Indole-3-butyric acid: Another plant hormone with applications in rooting and plant propagation.

Uniqueness: Methyl alpha-acetamido-1-methyl-3-indolepropionate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Unlike other indole derivatives, it combines the acetamido and methyl ester groups, making it a valuable compound for targeted research and industrial applications .

Properties

CAS No.

73816-51-0

Molecular Formula

C15H18N2O3

Molecular Weight

274.31 g/mol

IUPAC Name

methyl 2-acetamido-3-(1-methylindol-3-yl)propanoate

InChI

InChI=1S/C15H18N2O3/c1-10(18)16-13(15(19)20-3)8-11-9-17(2)14-7-5-4-6-12(11)14/h4-7,9,13H,8H2,1-3H3,(H,16,18)

InChI Key

HXUDOEOOKOEWJJ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC(CC1=CN(C2=CC=CC=C21)C)C(=O)OC

Origin of Product

United States

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